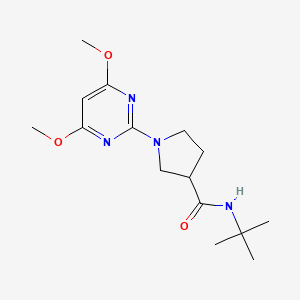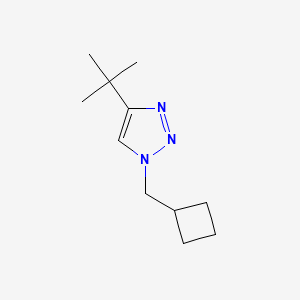![molecular formula C15H21N7 B6470343 N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640953-10-0](/img/structure/B6470343.png)
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a compound that has been studied as a potential glucokinase activator . Glucokinase is a key regulator of glucose homeostasis, and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Molecular Structure Analysis
The molecular structure of this compound can be found in the RCSB Protein Data Bank . The crystal structure of human glucokinase in complex with glucose and an activator is provided, which could give insights into the molecular structure of the compound .Mécanisme D'action
This compound is a glucokinase activator. Glucokinase is a principal regulating sensor of plasma glucose levels. Activating mutations in glucokinase are associated with hypoglycemia, while inactivating mutations are linked to diabetes . This compound, as a glucokinase activator, has the potential to lower plasma glucose and enhance glucose-stimulated insulin secretion .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-9-16-10-15(19-12)22-6-4-21(5-7-22)14-8-13(20(2)3)17-11-18-14/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWGFORRDGBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6470261.png)
![2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470264.png)
![5-{4-[(5,6-dimethylpyrimidin-4-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470270.png)
![5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6470275.png)

![N-tert-butyl-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470286.png)
![2,4-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470304.png)
![N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470306.png)
![N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470314.png)
![4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470318.png)
![4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470324.png)
![2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470335.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6470336.png)
